molecular formula C12H15N3O4 B1296468 N-cyclohexyl-2,4-dinitroaniline CAS No. 52790-66-6

N-cyclohexyl-2,4-dinitroaniline

Cat. No.: B1296468
CAS No.: 52790-66-6
M. Wt: 265.26 g/mol
InChI Key: CGNCMUWOBHOSEQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,4-dinitroaniline is an organic compound with the molecular formula C₁₂H₁₅N₃O₄. It is a derivative of aniline and dinitrobenzene, characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the aniline ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

N-cyclohexyl-2,4-dinitroaniline, like other dinitroanilines, primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule formation inhibits cell division, particularly mitosis, leading to cell death . Target-site resistance (TSR) to dinitroaniline herbicides due to point mutations in α-tubulin genes has been confirmed in a few weedy plant species .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting the polymerization of tubulin into microtubules, the compound disrupts the normal functioning of this pathway. This disruption can lead to various downstream effects, including impaired cell division and growth, ultimately leading to cell death .

Pharmacokinetics

Based on the properties of similar dinitroaniline compounds, it can be inferred that these compounds are likely to be absorbed by the roots due to their proximity to the herbicide, but translocation from the root to the top is minimal .

Result of Action

The primary result of this compound’s action is the inhibition of cell division , particularly mitosis, leading to cell death . This is due to the compound’s inhibitory effect on microtubule formation, which is essential for cell division. In plants, this can lead to stunted growth and eventually plant death .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-2,4-dinitroaniline can be synthesized through the nitration of N-cyclohexylaniline. The process involves the reaction of N-cyclohexylaniline with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to yield the dinitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-2,4-dinitroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline

Comparison: N-cyclohexyl-2,4-dinitroaniline is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other dinitroaniline derivatives. This structural difference can influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

N-cyclohexyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCMUWOBHOSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323445
Record name N-cyclohexyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52790-66-6
Record name NSC404031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g (0.247 mol) of 1-chloro-2,4-dinitrobenzene, 73.5 g (0.74 mol) of cyclohexylamine, 68 g (0.5 mol) of potassium carbonate and 20 ml of water were heated in 400 ml of dimethylformamide at 80°-90° C. for 3 h. The mixture was then concentrated under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic phase was dried and concentrated under reduced pressure to yield 63.9 g (98%) of the product. Melting point 155° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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